molecular formula C17H20N4O2S B2636993 (4-Quinoxalin-2-ylmorpholin-2-yl)-thiomorpholin-4-ylmethanone CAS No. 2415472-52-3

(4-Quinoxalin-2-ylmorpholin-2-yl)-thiomorpholin-4-ylmethanone

Cat. No. B2636993
CAS RN: 2415472-52-3
M. Wt: 344.43
InChI Key: JGQWDPPGQMBABJ-UHFFFAOYSA-N
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Description

(4-Quinoxalin-2-ylmorpholin-2-yl)-thiomorpholin-4-ylmethanone is a chemical compound that has been the subject of much scientific research due to its potential applications in various fields. This compound is commonly referred to as QTM and is known for its unique chemical structure and properties. In

Scientific Research Applications

QTM has been the subject of much scientific research due to its potential applications in various fields. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases. QTM has been shown to have potent antitumor activity and has been studied as a potential treatment for cancer. It has also been studied for its potential use as an antiviral and antibacterial agent.

Mechanism of Action

The mechanism of action of QTM is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. QTM has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It is also believed to have an effect on the immune system, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
QTM has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of the immune system. It has also been shown to have an effect on various signaling pathways in cells, including the MAPK and PI3K/Akt pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of QTM is its potent antitumor activity, which makes it a promising candidate for the development of new cancer treatments. However, there are also some limitations to its use in lab experiments. QTM is a complex compound that requires expertise in organic chemistry for its synthesis and characterization. It is also relatively expensive to produce, which may limit its use in large-scale experiments.

Future Directions

There are many future directions for research on QTM. One area of research is the development of new drugs based on QTM for the treatment of various diseases. Another area of research is the study of the mechanism of action of QTM, which may lead to the discovery of new targets for drug development. Additionally, there is a need for further studies on the safety and toxicity of QTM, as well as its pharmacokinetics and pharmacodynamics. Overall, QTM is a promising compound with many potential applications in various fields, and further research is needed to fully understand its properties and potential.

Synthesis Methods

The synthesis of QTM involves the reaction of quinoxaline-2-carboxylic acid with morpholine and thiomorpholine in the presence of a suitable reagent. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. The synthesis of QTM is a complex process that requires expertise in organic chemistry and a thorough understanding of the reaction mechanism.

properties

IUPAC Name

(4-quinoxalin-2-ylmorpholin-2-yl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c22-17(20-6-9-24-10-7-20)15-12-21(5-8-23-15)16-11-18-13-3-1-2-4-14(13)19-16/h1-4,11,15H,5-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQWDPPGQMBABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=NC3=CC=CC=C3N=C2)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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